Cas no 41679-06-5 (Agathisflavone-7,7”-dimethyl Ether)

Agathisflavone-7,7”-dimethyl Ether is a biflavonoid derivative characterized by its dimethylated structure, which enhances its stability and bioavailability compared to its non-methylated counterparts. This compound exhibits notable biological activity, including potential antioxidant, anti-inflammatory, and neuroprotective properties, making it valuable for pharmacological and biochemical research. Its modified structure improves lipophilicity, facilitating better cellular uptake and interaction with biological targets. The compound is of interest in studies exploring natural product derivatives for therapeutic applications, particularly in neurodegenerative and oxidative stress-related conditions. High-purity Agathisflavone-7,7”-dimethyl Ether is suitable for analytical standards, in vitro assays, and structure-activity relationship investigations.
Agathisflavone-7,7”-dimethyl Ether structure
41679-06-5 structure
商品名:Agathisflavone-7,7”-dimethyl Ether
CAS番号:41679-06-5
MF:C32H22O10
メガワット:566.51108
CID:2050993
PubChem ID:9985405

Agathisflavone-7,7”-dimethyl Ether 化学的及び物理的性質

名前と識別子

    • 5,5'-dihydroxy-2,2'-bis-(4-hydroxy-phenyl)-7,7'-dimethoxy-[6,8']bichromenyl-4,4'-dione
    • 7,7"-dimethoxyagathisflavone
    • 7,7''-Di-O-methylagathisflavon
    • agathisflavone 7,7"-dimethyl ether
    • BDBM50522703
    • NSC-812971
    • 41679-06-5
    • NSC812971
    • 5,5'-dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy-4H,4'H-[6,8'-bichromene]-4,4'-dione
    • DMGF
    • 5-hydroxy-8-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
    • CHEMBL4545404
    • Agathisflavone-7,7'-dimethyl ether
    • XA161644
    • 7,7''-Dimethoxyagathisflavone
    • Agathisflavone-7,7”-dimethyl Ether
    • インチ: InChI=1S/C32H22O10/c1-39-24-13-20(36)27-19(35)11-23(16-5-9-18(34)10-6-16)42-32(27)30(24)29-25(40-2)14-26-28(31(29)38)21(37)12-22(41-26)15-3-7-17(33)8-4-15/h3-14,33-34,36,38H,1-2H3
    • InChIKey: QPFBVCAQCZYOIT-UHFFFAOYSA-N
    • ほほえんだ: COc1cc(O)c2c(oc(cc2=O)-c2ccc(O)cc2)c1-c1c(OC)cc2oc(cc(=O)c2c1O)-c1ccc(O)cc1

計算された属性

  • せいみつぶんしりょう: 566.12129689g/mol
  • どういたいしつりょう: 566.12129689g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 10
  • 重原子数: 42
  • 回転可能化学結合数: 5
  • 複雑さ: 1070
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 152Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.672

Agathisflavone-7,7”-dimethyl Ether 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A213410-0.5mg
Agathisflavone-7,7”-dimethyl Ether
41679-06-5
0.5mg
$ 545.00 2022-06-08
TRC
A213410-.5mg
Agathisflavone-7,7”-dimethyl Ether
41679-06-5
.5mg
$ 661.00 2023-04-19

Agathisflavone-7,7”-dimethyl Ether 関連文献

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量